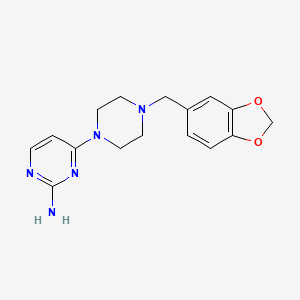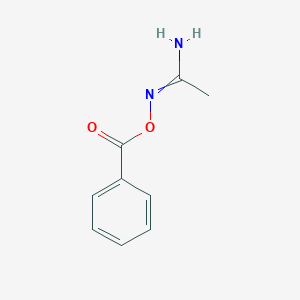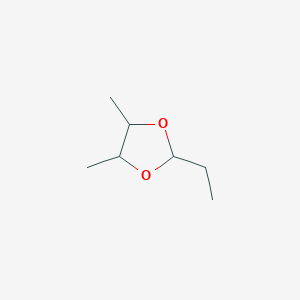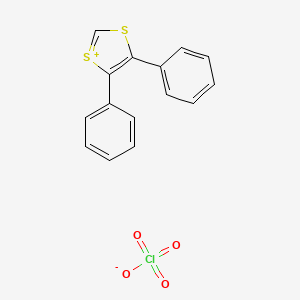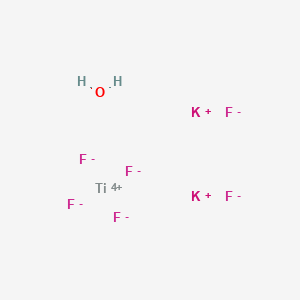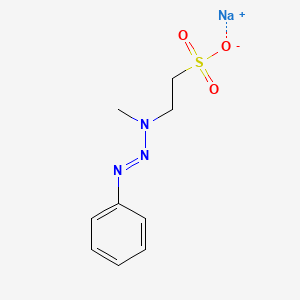
N-Phenylazo-N-methyltaurine sodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Phenylazo-N-methyltaurine sodium salt is a chemical compound that belongs to the class of azo compounds. These compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are often used in various industrial applications, including dyes and pigments. The sodium salt form enhances its solubility in water, making it useful in aqueous applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Phenylazo-N-methyltaurine sodium salt typically involves the diazotization of aniline followed by coupling with N-methyltaurine. The reaction conditions often include:
Diazotization: Aniline is treated with sodium nitrite (NaNO2) in the presence of hydrochloric acid (HCl) to form the diazonium salt.
Coupling Reaction: The diazonium salt is then reacted with N-methyltaurine in an alkaline medium to form this compound.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pH, and reactant concentrations are crucial for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
N-Phenylazo-N-methyltaurine sodium salt can undergo various chemical reactions, including:
Oxidation: The azo group can be oxidized to form nitro compounds.
Reduction: The azo group can be reduced to form amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium dithionite (Na2S2O4) and catalytic hydrogenation are often used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Aniline derivatives.
Substitution: Halogenated or sulfonated aromatic compounds.
Aplicaciones Científicas De Investigación
N-Phenylazo-N-methyltaurine sodium salt has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various azo dyes and pigments.
Biology: Employed in staining techniques for microscopy due to its vivid coloration.
Medicine: Investigated for potential use in drug delivery systems due to its solubility and stability.
Industry: Utilized in the formulation of surfactants and detergents.
Mecanismo De Acción
The mechanism of action of N-Phenylazo-N-methyltaurine sodium salt involves its interaction with molecular targets through the azo group. The compound can undergo redox reactions, which may influence various biochemical pathways. The specific molecular targets and pathways depend on the context of its application, such as its use in staining or as a surfactant.
Comparación Con Compuestos Similares
Similar Compounds
N-Methyltaurine sodium salt: Similar in structure but lacks the azo group.
N-Phenylazo-N-methyltaurine: The non-sodium salt form, which has different solubility properties.
Uniqueness
N-Phenylazo-N-methyltaurine sodium salt is unique due to its combination of the azo group and the taurine derivative, which imparts both vivid coloration and high solubility in water. This makes it particularly useful in applications requiring both properties, such as in dyes and surfactants.
Propiedades
Número CAS |
22670-79-7 |
|---|---|
Fórmula molecular |
C9H12N3NaO3S |
Peso molecular |
265.27 g/mol |
Nombre IUPAC |
sodium;2-[methyl(phenyldiazenyl)amino]ethanesulfonate |
InChI |
InChI=1S/C9H13N3O3S.Na/c1-12(7-8-16(13,14)15)11-10-9-5-3-2-4-6-9;/h2-6H,7-8H2,1H3,(H,13,14,15);/q;+1/p-1 |
Clave InChI |
WODVNVDQLZNANO-UHFFFAOYSA-M |
SMILES canónico |
CN(CCS(=O)(=O)[O-])N=NC1=CC=CC=C1.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


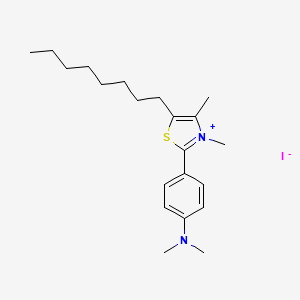
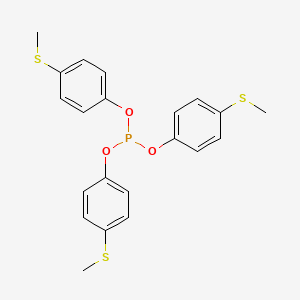
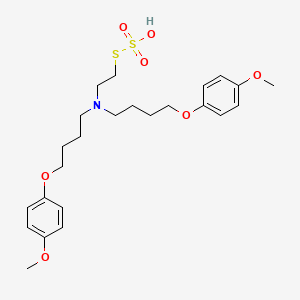
![1,4,6-Trioxaspiro[4.6]undecane](/img/structure/B14709957.png)
![Bicyclo[2.2.1]heptan-2-ol;nitric acid](/img/structure/B14709965.png)
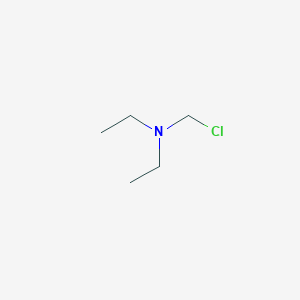
![(4-{[(2-Chloroethyl)(nitroso)carbamoyl]amino}phenyl)acetic acid](/img/structure/B14709983.png)


